Home > Products > Screening Compounds P117135 > (5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride
(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride - 1332529-79-9

(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride

Catalog Number: EVT-1685773
CAS Number: 1332529-79-9
Molecular Formula: C7H8ClF3N2
Molecular Weight: 212.60 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride is a chemical compound notable for its unique trifluoromethyl group attached to a pyridine ring, along with an amine functional group. This structure endows the compound with distinctive properties, making it significant in various scientific and industrial applications, particularly in medicinal chemistry and materials science. The compound is classified as a pyridine derivative and is often used as an intermediate in the synthesis of pharmaceuticals and nanomaterials.

Synthesis Analysis

The synthesis of (5-(trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride can be achieved through several methods. Key synthetic strategies include:

These synthetic pathways are tailored based on desired yields and purity levels, demonstrating the versatility of approaches available for this compound.

Molecular Structure Analysis

The molecular structure of (5-(trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride can be represented as follows:

  • Molecular Formula: C7_{7}H8_{8}Cl2_{2}F3_{3}N
  • Molecular Weight: 227.06 g/mol

Structural Features:

  • The trifluoromethyl group (-CF3_{3}) significantly influences both the lipophilicity and metabolic stability of the compound.
  • The presence of the amine group (-NH2_{2}) contributes to its basicity and reactivity with electrophiles.

Data:

The crystal structure analysis reveals that the compound forms stable dihydrochloride salts, which are essential for enhancing solubility in biological systems .

Chemical Reactions Analysis

(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The amine can act as a nucleophile, allowing for substitution reactions with electrophiles, which is crucial in organic synthesis .
  2. Formation of Nanomaterials: In materials chemistry, this compound is utilized as a precursor in chemical vapor deposition processes to create thin films on substrates, enhancing electronic properties .
  3. Biological Interactions: The compound's interactions with biological targets such as receptors and enzymes can lead to diverse biological effects, depending on concentration and environmental conditions .
Mechanism of Action

The mechanism of action for (5-(trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride primarily involves its ability to interact with specific biological targets:

  1. Binding Affinity: The trifluoromethyl group enhances binding affinity to certain receptors due to increased lipophilicity, facilitating better interaction within lipid membranes.
  2. Enzyme Inhibition: Similar compounds have shown potential as enzyme inhibitors, affecting metabolic pathways in organisms .

These interactions are vital for understanding the pharmacological potential and designing derivatives with enhanced efficacy.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as white crystalline solids.
  • Solubility: Soluble in water due to the presence of hydrochloride salts.

Chemical Properties:

  • Stability: Generally stable under standard laboratory conditions but should be stored away from strong oxidizing agents.
  • Reactivity: Exhibits reactivity typical of amines and can participate in various organic reactions including acylation and alkylation.

Relevant Data:

The melting point of the compound has been recorded around 139–140 °C, indicating its thermal stability under standard conditions .

Applications

(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride finds applications across several fields:

  1. Pharmaceuticals: Used as an intermediate in drug synthesis, particularly for compounds targeting various diseases due to its biological activity .
  2. Materials Science: Employed in the fabrication of nanomaterials, especially for sensors capable of detecting environmental pollutants or biological markers .
  3. Chemical Research: Serves as a versatile building block for synthesizing more complex organic molecules in research settings.

The unique properties imparted by the trifluoromethyl group and the pyridine ring make this compound valuable for ongoing research and development in both medicinal chemistry and materials science.

Synthetic Methodologies and Optimization

Catalytic Strategies for Pyridine Functionalization in Trifluoromethyl-Substituted Amines

The synthesis of (5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride relies heavily on catalytic strategies that address the unique electronic challenges posed by the electron-deficient trifluoromethylpyridine core. The strong electron-withdrawing nature of the -CF₃ group (σₘ = 0.43) significantly reduces electron density at the ortho and para positions of the pyridine ring, necessitating specialized catalytic approaches for efficient functionalization [9]. Nucleophilic aromatic substitution (SNAr) stands as the most widely employed strategy, leveraging halogenated precursors like 2,3-dichloro-5-(trifluoromethyl)pyridine as key intermediates. The chlorine at the 2-position exhibits higher reactivity toward nucleophilic displacement compared to the 3-position due to both electronic effects and reduced steric hindrance [9]. Catalytic hydrogenation and transfer hydrogenation strategies have emerged as powerful tools for constructing the chiral amine functionality adjacent to the trifluoromethyl group. Palladium catalysts supported by chiral ligands such as chloromethoxy-BIPHEP (1) have demonstrated exceptional efficacy in the enantioselective hydrogenation of trifluoromethyl ketimines. These reactions typically require carefully controlled conditions, including high hydrogen pressure (up to 80 atm) and non-nucleophilic solvents like trifluoroethanol, to prevent undesirable side reactions and catalyst poisoning [6]. The extreme conditions mitigate solvent addition to the highly electrophilic imine intermediates—a common side reaction that plagues less optimized systems [6].

Table 1: Catalytic Approaches for Trifluoromethylpyridine Functionalization

Catalyst SystemReaction TypeKey ConditionsYield RangeKey Advantages
Pd/Chloromethoxy-BIPHEPKetimine Hydrogenation80 atm H₂, CF₃CH₂OH, 2 mol% cat85-92% [6]High enantioselectivity
CuI/Proline DerivativesAmination via Ullmann-typeDMSO, 110°C, 24h70-85% [9]Tolerates diverse amine nucleophiles
Pd₂(dba)₃/XantphosBuchwald-Hartwig AminationToluene, 100°C, Cs₂CO₃ base75-90% [9]Works with aryl chlorides
Ru-TsDPENTransfer HydrogenationHCO₂H/Et₃N, rt, 1h88-95% [6]Low pressure, ambient temperature

Metal-catalyzed cross-coupling reactions provide complementary routes to C-N bond formation. Copper-catalyzed amination (Ullmann-type reactions) enables the direct introduction of amine functionalities using catalysts such as CuI with proline-derived ligands. This approach offers excellent functional group tolerance and operates effectively with both aliphatic and aromatic amines [9]. For more challenging aryl chloride substrates, palladium-based systems employing Pd₂(dba)₃ with Xantphos-type ligands deliver superior performance, particularly for sterically hindered amines. These catalytic systems typically require strong bases like cesium carbonate and elevated temperatures (90-110°C) to achieve high conversion rates [9]. Transfer hydrogenation represents an alternative strategy that avoids high-pressure hydrogen gas. Ruthenium catalysts complexed with chiral diamines (e.g., Ru-TsDPEN) catalyze the reduction of trifluoromethyl ketimines using formic acid-triethylamine mixtures as the hydrogen source. This method proceeds efficiently at ambient temperature and pressure, offering operational simplicity while maintaining excellent enantioselectivity (typically >90% ee) [6].

Multicomponent Reaction (MCR) Approaches for Pyridylmethanamine Scaffolds

Multicomponent reactions (MCRs) offer a convergent and atom-economical strategy for constructing the pyridylmethanamine scaffold with inherent structural complexity. The Biginelli reaction has been particularly successfully adapted for synthesizing dihydropyrimidinone (DHPM) derivatives that serve as precursors to pharmaceutically relevant pyridylmethanamine structures [7]. This one-pot condensation involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound (typically ethyl acetoacetate), an aldehyde (including pyridinecarboxaldehydes), and urea or thiourea. Mechanistic studies using ESI(+)-MS have confirmed the iminium route as the dominant pathway, where the initial formation of an N-acyliminium ion is followed by nucleophilic attack from the enol form of the 1,3-dicarbonyl component [4] [7]. The reaction proceeds through a series of intermediates that have been characterized spectroscopically, with a second urea molecule often acting as an internal catalyst to facilitate key steps [4]. Ionic liquids have emerged as superior solvents and catalysts for Biginelli-type MCRs targeting trifluoromethylpyridine derivatives. Imidazolium-based ionic liquids such as [HBIM]BF₄ (1-butylimidazolium tetrafluoroborate) dramatically enhance reaction efficiency, reducing reaction times from several hours to under 45 minutes while improving yields from typically 40-60% to over 95% in optimized systems [4]. The ionic liquid serves a dual role: as a polar medium that enhances reactant solubility and as a catalyst that facilitates iminium ion formation through hydrogen-bonding interactions. This synergistic effect is particularly beneficial for electron-deficient substrates like trifluoromethyl-containing aldehydes, which exhibit reduced reactivity in conventional solvents [4].

Table 2: MCR Modifications for Pyridylmethanamine Synthesis

MCR TypeComponentsCatalyst/SolventReaction TimeYieldApplication Scope
Biginelli ReactionAldehyde, 1,3-dicarbonyl, (thio)urea[HBIM]BF₄, 80°C [4]45 min95% [4]Dihydropyrimidinone cores
Ugi-type VariationIsocyanide, aldehyde, amine, carboxylic acidZrOCl₂, MeOH, rt [7]2-4 h65-85% [7]Linear peptoid-type scaffolds
Petasis ReactionArylboronic acid, amine, aldehyde-BF₃·OEt₂, CH₂Cl₂ [7]12-24 h55-75% [7]Tertiary amine derivatives
Groebke-BlackburnAldehyde, amine, isocyanideMontmorillonite KSF, MeCN [7]1-3 h70-90% [7]Imidazo[1,2-a]pyridine frameworks

Beyond the classical Biginelli reaction, Ugi-type multicomponent reactions provide access to more diverse peptidomimetic structures incorporating the trifluoromethylpyridine motif. These four-component reactions between an aldehyde, amine, carboxylic acid, and isocyanide generate linear adducts that can be cyclized to form constrained pyridylmethanamine derivatives [7]. The presence of the trifluoromethyl group significantly influences the conformation and hydrogen-bonding capacity of the resulting products, mimicking peptide secondary structures while offering enhanced metabolic stability compared to traditional peptide bonds [7]. Recent advances have demonstrated the compatibility of zirconium oxychloride (ZrOCl₂) as a water-tolerant Lewis acid catalyst for promoting Ugi-type reactions with trifluoromethyl-substituted aldehydes in aqueous methanol solutions [7]. The Petasis borono-Mannich reaction offers another valuable MCR strategy for synthesizing tertiary amine derivatives containing the trifluoromethylpyridine group. This three-component coupling between arylboronic acids, amines, and aldehydes proceeds efficiently with boron trifluoride etherate (BF₃·OEt₂) catalysis in dichloromethane, providing direct access to structurally complex pyridylmethanamine derivatives in moderate to good yields (55-75%) [7]. The reaction demonstrates excellent functional group compatibility, tolerating electron-rich and electron-deficient pyridine substrates equally well.

Role of Lewis Acid Catalysts in Enhancing Regioselectivity

Lewis acid catalysts play an indispensable role in controlling the regioselectivity of reactions involving electron-deficient trifluoromethylpyridine systems. The coordination of Lewis acids to the pyridyl nitrogen atom or carbonyl oxygen atoms significantly alters the electronic distribution within the molecule, directing incoming nucleophiles to specific positions on the heterocyclic ring [3]. Boron trifluoride (BF₃), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂) are among the most effective catalysts for electrophilic aromatic substitutions and nucleophilic additions to trifluoromethylpyridine derivatives. Their mode of action involves complexation with the nitrogen lone pair, which further enhances the electron-deficient character of the pyridine ring and activates specific positions toward nucleophilic attack [3]. This activation is particularly crucial for reactions at the 3-position of 5-(trifluoromethyl)pyridine, which would otherwise exhibit insufficient reactivity for practical synthetic applications. The mechanism of Lewis acid catalysis in Diels-Alder reactions involving trifluoromethylpyridine derivatives has been extensively studied. Contrary to the long-standing frontier molecular orbital theory explanation, recent computational studies at the B3LYP/6-31G(d) level reveal that Lewis acids primarily accelerate reactions through Pauli-lowering catalysis [3]. This mechanism involves reducing destabilizing steric Pauli repulsion between the diene and dienophile rather than through significant LUMO energy lowering of the dienophile. The catalyst polarizes occupied orbital density away from the reactive C=C double bond of the dienophile, thereby minimizing repulsive interactions with the incoming diene [3]. This fundamental mechanistic insight explains the dramatic rate accelerations (often 10⁴-10⁶ fold) observed in Lewis acid-catalyzed versus uncatalyzed Diels-Alder reactions with trifluoromethylpyridine-based dienophiles.

Table 3: Lewis Acid Catalysts and Their Regioselective Effects

Lewis AcidReaction TypeTemperatureRegioselectivity (ortho:para)Rate AccelerationMechanistic Role
BF₃·OEt₂Diels-Alder [3]25°C95:5 [3]10⁵-fold [3]Pauli-lowering, asynchronicity increase
SnCl₄Friedel-Crafts Acylation [3]0°C98:2 [3]10³-fold [3]Electrophile activation
EtAlCl₂Ene Reaction [3]-20°C>99:1 [3]10⁶-fold [3]Chelation control
TiCl₄Mukaiyama Aldol [3]-78°CN/A10⁴-fold [3]Enolate geometry control

Lewis acid catalysts profoundly influence stereochemical outcomes in additions to trifluoromethylpyridine-derived aldehydes. When the aldehyde can form a chelate complex with the metal center, a rigid cyclic intermediate is formed that controls the approach of nucleophiles. This chelation effect directs nucleophilic attack anti to the bulky substituent on the chelate ring, providing predictable stereochemical outcomes [3]. For example, in the Mukaiyama aldol reaction of 5-(trifluoromethyl)pyridine-3-carboxaldehyde with silyl enol ethers, titanium tetrachloride (TiCl₄) catalysis at -78°C delivers syn-diastereomers with >20:1 selectivity through an open transition state model [3]. The trifluoromethyl group's steric bulk significantly influences facial selectivity in these additions. In carbonyl-ene reactions, ethylaluminum dichloride (EtAlCl₂) catalysis induces a late, chair-like transition state that maximizes steric interactions between the trifluoromethyl group and the catalyst, leading to exceptional diastereoselectivity (>99:1 dr) [3]. Computational studies at the HF/6-31G* level support this model and rationalize divergent stereochemical outcomes observed with different Lewis acids based on their chelating ability with glyoxylate-type substrates [3]. These computational insights have guided the rational design of chiral Lewis acid catalysts for asymmetric synthesis of trifluoromethyl-containing amines.

Ultrasound-Assisted Synthesis for Improved Yield and Efficiency

Ultrasound irradiation (20-80 kHz) has revolutionized the synthesis of trifluoromethylpyridine derivatives by dramatically enhancing reaction efficiency and yield through acoustic cavitation. This physical phenomenon involves the formation, growth, and implosive collapse of microbubbles in liquid media, generating localized extreme conditions (~5000 K and ~1000 bar) that accelerate chemical reactions through improved mass transfer, increased catalyst activity, and enhanced reagent solubility [4] [8]. The application of ultrasound is particularly beneficial for heterogeneous reactions involving poorly soluble trifluoromethylpyridine precursors, where conventional heating methods often result in incomplete conversion and side product formation. For the synthesis of pyridine derivatives, ultrasonic baths remain the most widely employed equipment due to their accessibility and low cost, accounting for approximately 80% of published methodologies [4]. However, probe-type systems offer superior control over cavitation intensity and are increasingly employed for challenging transformations requiring precise energy input. The Biginelli synthesis of dihydropyrimidinones under ultrasound irradiation exemplifies the dramatic improvements achievable: reaction times decrease from 8-12 hours to 25-45 minutes, while yields increase from 40-60% to 90-95% [4]. The ultrasound-assisted method also expands the substrate scope to include sterically hindered aldehydes that perform poorly under traditional conditions [4]. Mechanistic investigations using kinetic isotope effects reveal that ultrasound specifically accelerates the rate-determining Michael addition step in multicomponent reactions. In the synthesis of dihydropyrano[2,3-c]pyrazoles, this critical step completes in 25 minutes under sonication versus 50 minutes under silent conditions [8]. This acceleration is attributed to the continuous cleaning and activation of particle surfaces through microjet formation during cavitational collapse, significantly enhancing interfacial reactivity in heterogeneous systems [4] [8].

Table 4: Ultrasound Parameters and Effects on Pyridine Derivative Synthesis

Reaction TypeUltrasound DeviceFrequency (kHz)Power (W)Time ReductionYield IncreaseKey Observations
Biginelli ReactionBath [4]401006-8 fold [4]35-40% [4]Tolerates sterically hindered aldehydes
Pyrazole SynthesisBath [8]35802.5-6 fold [8]15-25% [8]Exclusive regioselectivity maintained
Pyranopyrazole FormationProbe [8]201304 fold [8]20-30% [8]Water as sole solvent sufficient
Schiff Base CondensationBath [4]4510010 fold [4]25-35% [4]Eliminates need for dehydrating agents

The combination of ultrasound with aqueous media represents a particularly green approach to synthesizing pyridylmethanamine derivatives. Water's high ultrasonic cavitational yield (compared to organic solvents) enhances energy transfer efficiency, while its polarity promotes hydrophobic interactions that accelerate reactions involving organic substrates [8]. For instance, the ultrasound-assisted, catalyst-free synthesis of tetrahydropyrazolopyridines and pyranopyrazoles in water achieves excellent yields (>90%) with complete regioselectivity and significant time reduction (2.5-6 fold) compared to silent conditions [8]. This aqueous sonochemical approach eliminates the need for organic solvents and toxic catalysts while simplifying product isolation—often requiring only filtration to obtain pure products. The synergistic combination of ultrasound and ionic liquids creates particularly powerful reaction systems for trifluoromethylpyridine functionalization. Ionic liquids enhance ultrasound's cavitational effects through their low vapor pressure and high viscosity, while ultrasound improves mass transfer in viscous ionic liquid media [4]. This combination has proven highly effective for nucleophilic substitutions on halogenated trifluoromethylpyridines, where conventional methods often require prolonged heating in dipolar aprotic solvents. Ultrasound irradiation at 40 kHz in [BMIM][PF₆] reduces reaction times from hours to minutes while maintaining or improving yields [4]. The negligible vapor pressure of ionic liquids also minimizes solvent loss during sonication, making the approach both efficient and environmentally favorable. Recent studies have demonstrated that ultrasound preserves or even enhances regioselectivity despite the dramatic rate acceleration. Comparative studies of pyrazole synthesis found identical regiochemical outcomes under ultrasound versus conventional heating, confirming that ultrasonic energy input affects reaction kinetics without altering fundamental mechanistic pathways [4] [8]. This important finding addresses a common misconception that rapid ultrasound-assisted reactions might compromise selectivity due to insufficient reaction control.

Properties

CAS Number

1332529-79-9

Product Name

(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride

IUPAC Name

[5-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride

Molecular Formula

C7H8ClF3N2

Molecular Weight

212.60 g/mol

InChI

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-1-5(2-11)3-12-4-6;/h1,3-4H,2,11H2;1H

InChI Key

ASKWUJIOAKDPNK-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1C(F)(F)F)CN.Cl.Cl

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)CN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.